meso-2,3-Dibromosuccinic acid

概要

説明

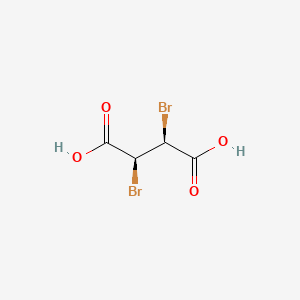

Meso-2,3-Dibromosuccinic acid, also known as (2R,3S)-2,3-Dibromobutanedioic acid, is a chemical compound with the molecular formula C4H4Br2O4 . It is used in organic synthesis and as a pharmaceutical intermediate . The compound appears as a white to pale yellow-beige powder .

Molecular Structure Analysis

The molecular structure of this compound consists of four carbon atoms, four hydrogen atoms, two bromine atoms, and four oxygen atoms . The average mass of the molecule is 275.880 Da, and the monoisotopic mass is 273.847626 Da .Physical And Chemical Properties Analysis

This compound is soluble in alcohol and ether, and slightly soluble in water and methenyl chloride . It has a molecular weight of 275.88 .科学的研究の応用

Crystal Structure Analysis

The compound meso-2,3-dibromosuccinic acid has been studied for its crystallographic properties. In one study, it was used in the synthesis of 2-bromomaleic acid, revealing detailed molecular structure insights. The study highlighted that the molecule exhibits distinct carboxyl groups, one coplanar with the olefinic bond plane and the other forming a different angle, contributing to an understanding of its structural properties (Fischer, 2009).

Nuclear Medicine and Radiopharmacy

This compound is explored in nuclear medicine and radiopharmacy for forming stable complexes with various metal ions. This versatility makes it a potential candidate for developing diagnostic and therapeutic radiopharmaceuticals. The compound's efficacy in forming complexes with metal ions like 99mTc, 186/188Re, 166Ho, 177Lu, and 90Y has been documented, providing a foundation for its applications in clinical settings (Staník, Svetlik, & Benkovský, 2012).

Heavy Metal Chelation

Research has shown that this compound exhibits properties suitable for chelating heavy metals. Its ability to form complexes with metals like tungsten(VI) has been observed, highlighting its potential role in heavy metal detoxification. This property is especially relevant for its use as an antidote for heavy metal poisoning (Caldeira, Ramos, Pereira, & Gil, 2000).

Metal-Organic Frameworks

This compound is utilized in synthesizing metal-organic frameworks (MOFs). These MOFs have been examined for their crystal structures and properties, providing insights into novel material designs. The study of these frameworks with this compound contributes to the growing field of MOF research, which has applications in catalysis, gas storage, and more (Jiang et al., 2015).

Electrochemical Applications

The compound has been effectively used to modify electrodes for electrochemical sensing applications. For instance, its application in the voltammetric determination of copper ions demonstrates its potential in developing sensitive and selective sensors for metal ion detection (Ding, Niu, Luo, & Li, 2007).

Safety and Hazards

Meso-2,3-Dibromosuccinic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

将来の方向性

作用機序

Target of Action

Meso-2,3-Dibromosuccinic acid is a chemical compound that has been used in organic synthesis and as a pharmaceutical intermediate . .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, this compound is soluble in alcohol and ether, and slightly soluble in water and methenyl chloride . This solubility profile could influence how the compound is distributed in different environments within the body.

特性

| { "Design of the Synthesis Pathway": "The synthesis of meso-2,3-Dibromosuccinic acid can be achieved through a multi-step process involving the bromination of succinic acid followed by oxidation and purification.", "Starting Materials": [ "Succinic acid", "Bromine", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of Succinic Acid", "Succinic acid is dissolved in water and bromine is added dropwise with stirring until the solution turns yellow. The reaction mixture is then heated to 60-70°C for 2-3 hours until the yellow color disappears. The resulting product is meso-2,3-Dibromosuccinic acid.", "Step 2: Oxidation of meso-2,3-Dibromosuccinic acid", "The meso-2,3-Dibromosuccinic acid is dissolved in water and sodium hydroxide is added to adjust the pH to 10-11. Hydrogen peroxide is then added dropwise with stirring until the solution turns yellow. The reaction mixture is then heated to 60-70°C for 2-3 hours until the yellow color disappears. The resulting product is meso-2,3-Dibromosuccinic acid.", "Step 3: Purification of meso-2,3-Dibromosuccinic acid", "The meso-2,3-Dibromosuccinic acid is purified by recrystallization from water. The product is collected by filtration and dried under vacuum to yield pure meso-2,3-Dibromosuccinic acid." ] } | |

CAS番号 |

1114-00-7 |

分子式 |

C4H4Br2O4 |

分子量 |

275.88 g/mol |

IUPAC名 |

(2S,3S)-2,3-dibromobutanedioic acid |

InChI |

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 |

InChIキー |

FJWGRXKOBIVTFA-JCYAYHJZSA-N |

異性体SMILES |

[C@@H]([C@H](C(=O)O)Br)(C(=O)O)Br |

SMILES |

C(C(C(=O)O)Br)(C(=O)O)Br |

正規SMILES |

C(C(C(=O)O)Br)(C(=O)O)Br |

その他のCAS番号 |

916065-46-8 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of meso-2,3-dibromosuccinic acid?

A: this compound is an organic compound with the molecular formula C4H4Br2O4. While the provided abstracts don't delve into specific spectroscopic data, its structure consists of a succinic acid backbone (a four-carbon chain with carboxylic acid groups at each end) with bromine atoms attached to the two central carbon atoms. The "meso" designation indicates that the molecule has an internal plane of symmetry. [, , ]

Q2: How does this compound behave as a building block in coordination chemistry?

A: The research highlights the use of this compound as a ligand in the formation of metal-organic frameworks. For instance, it reacts with CuCl2·2H2O and thiourea to form a one-dimensional supramolecular structure. The carboxylate groups of the acid can coordinate to metal centers, forming bridges and contributing to the overall framework. [, , ]

Q3: Can this compound be used to synthesize polymers?

A: Yes, one study describes its use in the synthesis of a "Ǝ"-shaped amphiphilic block copolymer. The synthesis involved first using this compound acetate/diethylene glycol as an initiator in atom transfer radical polymerization (ATRP) with styrene. This process generates a linear polymer with two active hydroxyl groups. These hydroxyl groups then initiate the polymerization of ethylene oxide through living anionic polymerization. The resulting molecule serves as a macroinitiator for a final ATRP step with methyl methacrylate, ultimately yielding the desired complex block copolymer. []

Q4: Are there any interesting structural features observed in the crystal structure of derivatives of this compound?

A: Research on 2-bromomaleic acid, a compound derived from this compound, reveals insightful structural details. The molecule exhibits two distinct types of carboxyl groups. One type possesses delocalized C—O bonds and lies nearly coplanar with the olefinic bond plane. In contrast, the other carboxyl group has a localized C=O bond and forms a significant dihedral angle with the C=C bond plane. []

Q5: Is there any information about the stability of this compound or its derivatives?

A: While the provided abstracts don't directly address stability, the use of this compound and its derivatives in multi-step syntheses suggests a degree of stability under the reaction conditions employed. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Piperidin-4-yloxy)acetyl]piperidine](/img/structure/B3024133.png)

![2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B3024141.png)